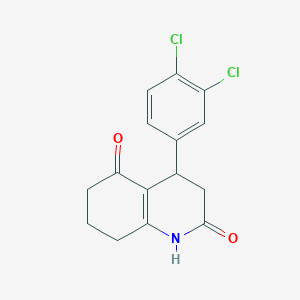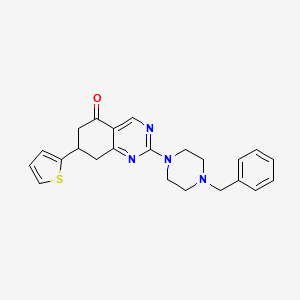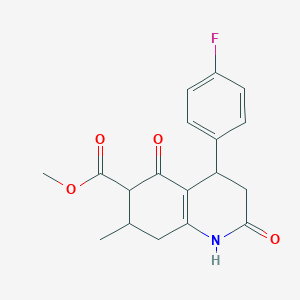
4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as DCQ or NSC 663284, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinolinedione derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR signaling pathway. It has also been demonstrated to inhibit the Wnt/beta-catenin signaling pathway, which is involved in cancer cell proliferation and survival. In inflammation, this compound has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for lab experiments, including its relatively low cost, high purity, and well-characterized structure. However, there are also some limitations to its use in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other signaling pathways.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-10-5-4-8(6-11(10)17)9-7-14(20)18-12-2-1-3-13(19)15(9)12/h4-6,9H,1-3,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFMTEDSWBQDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4414571.png)
![3-[4-(1-azepanylcarbonyl)-1-piperidinyl]-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione](/img/structure/B4414573.png)

![N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4414592.png)
![N-(4-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B4414599.png)
![2-oxo-N-[3-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4414606.png)
![N-(2-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414614.png)

![N-allyl-N'-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414652.png)

![methyl 6-acetyl-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4414669.png)
![N-[4-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B4414674.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4414677.png)
